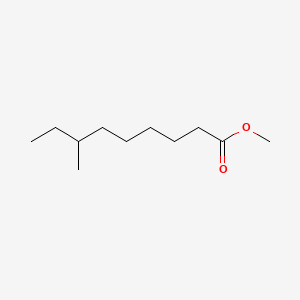
Nonanoic acid, 7-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 7-methyl-, methyl ester is an organic compound with the molecular formula C10H20O2. It is a type of fatty acid methyl ester, which is a class of compounds containing a fatty acid that is esterified with a methyl group. This compound is also known by other names such as methyl n-nonanoate, methyl nonanoate, methyl nonylate, and methyl pelargonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid, 7-methyl-, methyl ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods
Industrially, this compound can be produced by the ozonolysis of oleic acid, which also produces azelaic acid . Another method involves the dimerization and hydroesterification of 1,3-butadiene, followed by hydrogenation to yield esters of nonanoic acid .
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 7-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 9-hydroxy methyl nonanoate, an ω-hydroxy fatty acid ester.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be used in the production of sustainable polymers and other industrial applications .
Scientific Research Applications
Nonanoic acid, 7-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a substrate for the E.
Industry: It is used in the production of sustainable polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of nonanoic acid, 7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate for the E. coli alkane hydroxylase system, leading to the production of ω-hydroxy fatty acid esters . These esters can then be used in various biochemical pathways to produce sustainable polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: Another fatty acid methyl ester with a shorter carbon chain.
Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.
Methyl pelargonate: Another name for nonanoic acid, 7-methyl-, methyl ester.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to undergo specific chemical reactions and interact with particular molecular targets. Its ability to enhance the penetration of other compounds into biological tissues and its cytotoxic effects on cancer cells make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
5129-63-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 7-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-10(2)8-6-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
MPIAVSUUEONMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


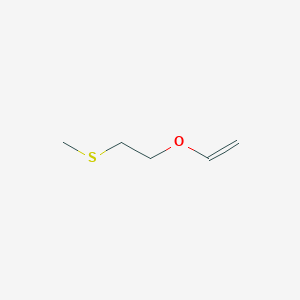

![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
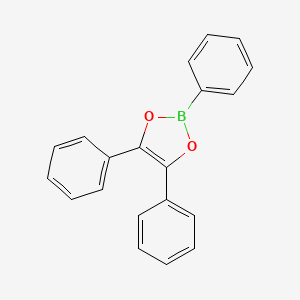
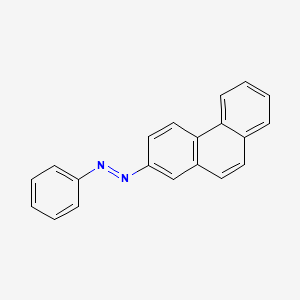
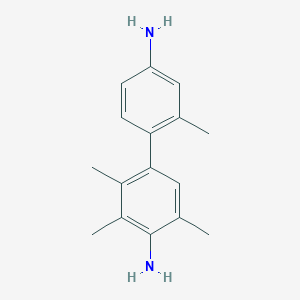

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
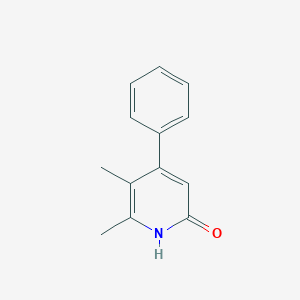
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
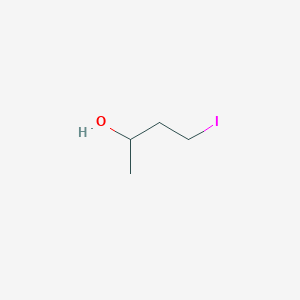
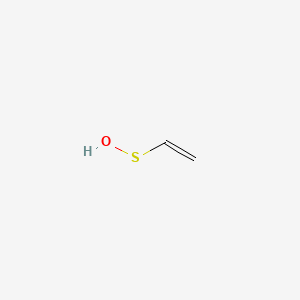
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
